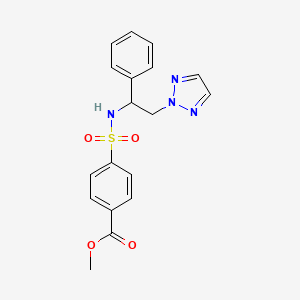

2-二苯并呋喃乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二苯并呋喃 4,4a-双加氧酶是一种参与二苯并呋喃降解的酶,二苯并呋喃是一种属于二噁英类化合物。 二噁英以其高毒性和致癌性而闻名,因此其降解对环境健康至关重要 。二苯并呋喃 4,4a-双加氧酶由某些细菌菌株(如土杆菌属)中的 dfdA 基因编码。 DBF63 菌株 .

科学研究应用

二苯并呋喃 4,4a-双加氧酶在环境生物技术中具有重要应用,特别是在受二噁英污染的土壤的生物修复中。 该酶降解多种有毒化合物的能力使其在净化污染环境方面具有价值 。 此外,该酶用于研究二噁英降解机制,并开发具有增强降解能力的基因工程微生物 .

作用机制

该酶通过将两个氧原子掺入化合物中,催化二苯并呋喃的初始羟化,从而导致芳醚键的断裂。 该反应由酶的活性位点促进,该活性位点与二苯并呋喃结合并将其定位于氧化位置 。 该酶的分子靶点包括二苯并呋喃及其相关化合物的芳香环 .

类似化合物:

- 二苯并对二噁英

- 咔唑

- 二苯并噻吩

- 蒽

- 菲

- 联苯

比较: 与其他双加氧酶(如二苯并对二噁英双加氧酶和咔唑双加氧酶)相比,二苯并呋喃 4,4a-双加氧酶具有更广泛的底物范围。 这使其在降解各种有毒化合物方面更加通用 。 该酶降解多种底物的能力突出了其独特性和在生物修复应用中的潜力 .

生化分析

Biochemical Properties

It is known that benzofuran compounds interact with various enzymes, proteins, and other biomolecules . For instance, Rhodococcus sp. strain HA01 can transform 2-chlorodibenzofuran (2-CDF) to 5-chlorosalicylic acid . This suggests that 2-Dibenzofuranacetic acid may also interact with similar enzymes and proteins.

Cellular Effects

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 2-Dibenzofuranacetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . This suggests that 2-Dibenzofuranacetic acid may exert its effects at the molecular level through similar reactions.

Temporal Effects in Laboratory Settings

Benzofuran compounds are known to be thermally robust with a convenient liquid range . This suggests that 2-Dibenzofuranacetic acid may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that benzofuran compounds can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways . This suggests that 2-Dibenzofuranacetic acid may be involved in similar metabolic pathways.

Transport and Distribution

It is known that benzofuran compounds are soluble in both water and organic solvents , suggesting that 2-Dibenzofuranacetic acid may be transported and distributed within cells and tissues through similar mechanisms.

Subcellular Localization

It is known that the localization of messenger RNAs (mRNAs) can be predicted using deep learning-based methods . This suggests that similar methods could potentially be used to predict the subcellular localization of 2-Dibenzofuranacetic acid.

准备方法

合成路线和反应条件: 编码二苯并呋喃 4,4a-双加氧酶的 dfdA 基因可以克隆并在异源宿主(如链霉菌 lividans)中表达。 这涉及使用简并聚合酶链反应 (PCR) 检测基因,然后从细菌基因组的宇宙体文库中克隆 .

工业生产方法: 二苯并呋喃 4,4a-双加氧酶的工业生产涉及培养含有 dfdA 基因的细菌菌株。 细菌在含有二苯并呋喃作为唯一碳源的培养基中生长,这会诱导酶的表达 .

化学反应分析

反应类型: 二苯并呋喃 4,4a-双加氧酶主要催化二苯并呋喃的初始羟化,导致其降解。 该酶还降解其他化合物,如二苯并对二噁英、咔唑、二苯并噻吩、蒽、菲和联苯 .

常见试剂和条件: 该酶需要氧气和合适的电子受体才能发挥其催化活性。 反应通常在有氧条件下进行 .

主要生成产物: 二苯并呋喃 4,4a-双加氧酶对二苯并呋喃的降解导致水杨酸的形成 .

相似化合物的比较

- Dibenzo-p-dioxin

- Carbazole

- Dibenzothiophene

- Anthracene

- Phenanthrene

- Biphenyl

Comparison: Dibenzofuran 4,4a-dioxygenase exhibits a broader substrate range compared to other dioxygenases such as dibenzo-p-dioxin dioxygenase and carbazole dioxygenase. This makes it more versatile in degrading various toxic compounds . The enzyme’s ability to degrade multiple substrates highlights its uniqueness and potential for bioremediation applications .

属性

IUPAC Name |

2-dibenzofuran-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGYSAWVOSELAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51497-55-3 |

Source

|

| Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)